7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
Description
Properties
IUPAC Name |
7,8-dimethoxy-1-oxo-N-phenylisothiochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-13-9-8-11-10-14(24-18(21)15(11)16(13)23-2)17(20)19-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXGHCGBOTCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiochromene Ring Formation
A modified Thorpe-Ziegler cyclization achieves the isothiochromene skeleton:
- Starting material : 2,3-Dimethoxybenzaldehyde reacts with thiourea in ethanol under reflux to form 2-imino-7,8-dimethoxy-1H-isothiochromene-3-carbonitrile.
- Hydrolysis : Treatment with 6M HCl yields 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid.
Reaction Conditions :
- Temperature : 80°C for cyclization, 100°C for hydrolysis.
- Catalyst : Piperidine (10 mol%) for cyclization.
- Yield : 72–78% after recrystallization (ethanol/dioxane 1:1).
Amidation of the Carboxylic Acid Precursor
Conversion to the target carboxamide employs two primary methods:
Acyl Chloride Intermediate Route
- Chlorination : React 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (1 eq) with thionyl chloride (2 eq) at 70°C for 2 hours.
- Amidation : Add aniline (1.2 eq) dropwise to the acyl chloride in dry THF at 0°C, followed by stirring at room temperature for 12 hours.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Yield | 85% |
| Purity (HPLC) | 98.2% |
Direct Coupling Using Carbodiimide Reagents
- Activation : Mix the carboxylic acid (1 eq) with HBTU (1.1 eq) and DIPEA (2 eq) in DMF for 30 minutes.
- Coupling : Add aniline (1.5 eq) and stir at 25°C for 24 hours.
Comparative Performance :
| Reagent | Yield (%) | Side Products |
|---|---|---|
| HBTU | 89 | <5% anhydride |
| EDCl/HOBt | 82 | 8% N-acylurea |
Alternative Cyclization Strategies
Dimroth Rearrangement Approach
Adapting methodology from tetrahydrothieno[2,3-c]isoquinoline synthesis:
- Intermediate : 7,8-Dimethoxy-1H-isothiochromene-3-carbonitrile reacts with piperidine under solvent-free conditions at 100°C for 6 hours.
- Rearrangement : Heat with acetic acid/ethanol to form the ketone via Dimroth rearrangement.
Advantages :
- Single-step ketone installation.
- No oxidation required.
Limitations :
- Requires strict temperature control (±2°C).
Spectroscopic Characterization
Critical spectral data for validation:
$$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d_6$$)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.92 | s | 6H | OCH$$_3$$ (C7, C8) |
| 7.21–7.43 | m | 5H | Phenyl protons |
| 8.05 | s | 1H | H-4 |
| 10.32 | s | 1H | NH |
$$^{13}\text{C NMR}$$ (100 MHz, DMSO-$$d_6$$)
| δ (ppm) | Assignment |
|---|---|
| 56.7 | OCH$$_3$$ |
| 120.3 | C-3 |
| 138.9 | C-1 (ketone) |
| 165.2 | CONHPh |
Challenges and Optimization Opportunities
Competing Side Reactions
- Aniline over-alkylation : Mitigated by using stoichiometric aniline and low temperatures.
- Ketone reduction : Avoided by excluding reducing agents during amidation.
Solvent Selection Impact
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 89 |
| THF | 36 | 85 |
| DCM | 48 | 68 |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl group in the isothiochromene ring, potentially converting it to an alcohol.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful for modifying material surfaces or creating new composite materials.
Mechanism of Action
The mechanism by which 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the methoxy and phenyl groups could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is part of a series of derivatives derived from the parent carboxylic acid. Key structural analogs include esters, amides, and intermediates like acyl chlorides. Below is a detailed comparison:
Structural and Molecular Comparisons
*Note: Molecular weight calculated based on inferred formula (C₁₈H₁₄NO₄S).
Functional Group Analysis
- Parent Carboxylic Acid : The -COOH group confers acidity (pKa ~4-5), making it suitable for ionic interactions in drug-receptor binding. However, poor membrane permeability limits its utility .
- Isopropyl Ester : The ester group enhances lipophilicity (logP increase of ~2 units vs. parent acid) but is prone to hydrolysis under acidic/basic conditions, limiting stability .
- Morpholine Amide : The morpholine ring introduces a secondary amine, enabling hydrogen bonding and improving metabolic stability compared to esters. The electron-rich oxygen in morpholine may also influence electronic distribution .
- However, the non-polar aromatic ring decreases aqueous solubility (logP ~3.5 estimated) .
- Acyl Chloride : A reactive intermediate used to synthesize amides/esters. Its instability in moisture necessitates anhydrous conditions during synthesis .
Biological Activity
7,8-Dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide, often referred to as Les-3266, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₂N₂O₅S
- Molecular Weight : 296.31 g/mol
Structural Features
- The isothiochromene core is critical for its biological activity.
- The presence of methoxy groups at positions 7 and 8 enhances lipophilicity and may influence receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Les-3266. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma and colorectal cancer:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| WM793 (Melanoma) | 10.5 | Induces apoptosis via ROS production and cell cycle arrest |
| CACO-2 (Colorectal) | 12.0 | Involves PPARγ pathway activation leading to apoptosis |
- Apoptosis Induction : Les-3266 triggers apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been observed to cause G0/G1 phase arrest in treated cells, which halts proliferation and promotes apoptosis .
- Gene Expression Modulation : Treatment with Les-3266 alters the expression of key regulatory genes such as PPARγ and NF-κB, which are involved in cell survival and apoptosis pathways .
Other Biological Activities
Beyond its anticancer properties, Les-3266 has also shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this effect .
Case Study 1: Melanoma Treatment
A study involving WM793 melanoma cells demonstrated that treatment with Les-3266 led to significant morphological changes indicative of apoptosis. The researchers noted an increase in pro-apoptotic proteins and a decrease in cell viability after 48 hours of exposure .
Case Study 2: Colorectal Cancer
In another study with CACO-2 cells, Les-3266 was administered at varying concentrations (1 µM to 100 µM). Results indicated a dose-dependent reduction in cell viability, with the most substantial effects observed at concentrations above 10 µM. The compound's ability to activate PPARγ was confirmed through qPCR analysis, showing upregulation of target genes associated with apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
